![molecular formula C15H16FN B3341315 N-(3-Fluorobenzyl)-3,5-dimethylaniline CAS No. 1019591-65-1](/img/structure/B3341315.png)
N-(3-Fluorobenzyl)-3,5-dimethylaniline
Overview
Description
“N-(3-Fluorobenzyl)-3,5-dimethylaniline” is a chemical compound that belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, the synthesis of gefitinib, a related compound, involves a three-step process from readily available starting materials . This process includes the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the final synthesis . Another study synthesized a potential clinical candidate by strategically incorporating deuterium at potential metabolic soft spots .Chemical Reactions Analysis
Isocyanates, which have a functional group with the formula R−N=C=O, are closely related to “N-(3-Fluorobenzyl)-3,5-dimethylaniline”. They are reactive towards a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Safety and Hazards
Future Directions
Future research could focus on improving the synthesis process of similar compounds, exploring their potential as inhibitors for various proteins, and investigating their physical and chemical properties. The strategic incorporation of deuterium at potential metabolic soft spots has been identified as a promising approach .
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3,5-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-6-12(2)8-15(7-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUMEUUGVWDLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorobenzyl)-3,5-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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